molecular formula C16H22N6O8S B056899 n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine CAS No. 70333-82-3

n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine

Cat. No.: B056899
CAS No.: 70333-82-3
M. Wt: 458.4 g/mol
InChI Key: MMNYGKPAZBIRKN-DWVDDHQFSA-N
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Description

N-[(9-β-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine (abbreviated as ms²t⁶A in tRNA nomenclature) is a hypermodified nucleoside found in the anticodon loop of specific transfer RNAs (tRNAs). Its structure comprises:

  • A 9-β-D-ribofuranosylpurine core (adenosine derivative).
  • A 2-methylthio modification on the purine ring.
  • A carbamoyl-threonine moiety linked to the N⁶ position of the adenine .

First identified in Bacillus subtilis lysine tRNA¹, ms²t⁶A stabilizes codon-anticodon interactions during translation, particularly for codons starting with adenine (e.g., AAA, AAG) . Its synthesis involves enzymatic steps, including radical S-adenosylmethionine (SAM)-dependent methylthiotransferases, which introduce the 2-methylthio group .

Properties

IUPAC Name

(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O8S/c1-5(24)7(14(27)28)18-15(29)19-11-8-12(21-16(20-11)31-2)22(4-17-8)13-10(26)9(25)6(3-23)30-13/h4-7,9-10,13,23-26H,3H2,1-2H3,(H,27,28)(H2,18,19,20,21,29)/t5-,6-,7+,9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNYGKPAZBIRKN-DWVDDHQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990541
Record name N-(Hydroxy{[2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-yl]amino}methylidene)threonine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70333-82-3
Record name 2-Methylthio-N6-threonylcarbamoyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70333-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((9-beta-D-Ribofuranosyl-2-methylthiopurine-6-yl)carbamoyl)threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070333823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Hydroxy{[2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-yl]amino}methylidene)threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine is a modified nucleoside that has garnered interest due to its potential biological activities, particularly in relation to its role as a metabolite in various organisms, including humans and Escherichia coli. This compound is notable for its structural features, which include a ribofuranosyl moiety and a threonine derivative, suggesting possible roles in nucleic acid metabolism and cellular function.

Chemical Structure and Properties

The chemical formula for this compound is C16H22N6O8S. The compound is characterized by the presence of:

  • Ribofuranosyl group : This sugar component is crucial for the nucleoside's biological activity.
  • Methylthiopurine moiety : This structure contributes to the compound's interaction with biological systems.

Structural Representation

PropertyValue
Molecular FormulaC16H22N6O8S
Molecular Weight414.45 g/mol
CAS Number189756

Metabolic Role

This compound has been identified as a metabolite in Escherichia coli and humans, indicating its involvement in metabolic pathways. In particular, it is recognized as a derivative of L-threonine, which plays a significant role in protein synthesis and metabolic regulation .

Research indicates that this compound may influence several biological processes:

  • RNA Modification : It has been shown to modify transfer RNA (tRNA) structures, potentially affecting translation efficiency and fidelity .
  • Antiviral Activity : Some studies suggest that derivatives of purine nucleosides exhibit antiviral properties, which could extend to this compound .
  • Cellular Signaling : The compound may participate in cellular signaling pathways, impacting cell growth and differentiation.

Study on tRNA Modification

A notable study demonstrated the incorporation of this compound into tRNA molecules in Bacillus subtilis. This modification was linked to enhanced stability and functionality of tRNA during protein synthesis processes .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

CompoundBiological ActivityNotes
N6-Carbamoyl-L-threonyladenosineMetabolite in E. coliSimilar structure; involved in metabolism .
2-MethylthiopurineAntiviral propertiesKnown for modifying RNA .
RibavirinAntiviral activityUsed clinically against viral infections .

Scientific Research Applications

Molecular Biology and tRNA Modifications

One of the primary applications of n-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine is its incorporation into tRNA molecules, particularly in Bacillus subtilis. Research has demonstrated that this compound is involved in the structural modifications of tRNA, which are crucial for the proper functioning of the ribosome during protein synthesis. The presence of this nucleoside has been confirmed through high-resolution mass spectrometry and immunoassays, indicating its significance in the modification landscape of tRNA .

Impact on Protein Synthesis

The modification of tRNA by this compound affects the affinity of tRNA for ribosomes, thereby influencing translation efficiency. Studies have shown that modifications such as these can enhance the stability and functionality of tRNA, facilitating more accurate and efficient protein synthesis . The specific incorporation of this compound into lysine tRNA has been noted to play a role in the regulation of amino acid transport and overall cellular metabolism.

Biochemical Pathways

This modified nucleoside is also implicated in various biochemical pathways, particularly those involving sulfur-containing compounds. The presence of thionucleosides like this compound suggests a complex interplay between nucleic acid modifications and metabolic processes such as sporulation in bacteria . These pathways are critical for understanding bacterial physiology and could have implications for antibiotic development.

Potential Therapeutic Applications

Given its role in modifying tRNA and influencing protein synthesis, there is potential for this compound to be explored in therapeutic contexts. Modifying tRNA could lead to novel strategies for enhancing the efficacy of certain antibiotics or developing new therapeutic agents targeting bacterial ribosomes. Furthermore, understanding how this compound interacts with cellular machinery may provide insights into combating antibiotic resistance by disrupting bacterial protein synthesis mechanisms.

Case Studies and Research Findings

Several studies have documented the effects of this compound on tRNA functionality:

StudyFindings
Yamada et al. (1981)Confirmed the presence of this compound in lysine tRNA from Bacillus subtilis, highlighting its role in RNA modifications .
Goehler et al. (1968)Investigated sulfur-containing tRNAs and their modifications, providing foundational knowledge on how these nucleosides affect tRNA behavior .
Vold et al. (1979)Developed radioimmunoassays for detecting modified nucleosides, including this compound, demonstrating its biochemical relevance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between ms²t⁶A and related nucleosides:

Compound Name (Abbreviation) Structural Features Organism/Tissue Presence Functional Role References
ms²t⁶A 2-methylthio, carbamoyl-threonine, ribofuranosyl Bacillus subtilis, thermophilic bacteria Enhances tRNA-ribosome binding; stabilizes A-starting codon recognition
t⁶A (N⁶-threonylcarbamoyladenosine) No methylthio or methyl groups; carbamoyl-threonine only Escherichia coli, eukaryotes Found in tRNAs decoding ANN codons; critical for translational fidelity
mt⁶A (N⁶-methyl-t⁶A) N-methyl on carbamoyl group; no methylthio Mammalian tRNA, archaea May protect against oxidative damage; role in stress response
ms²i⁶A (2-methylthio-N⁶-isopentenyladenosine) 2-methylthio + isopentenyl group (instead of carbamoyl-threonine) Eukaryotic and bacterial tRNAs Regulates tRNA stability; associated with cell proliferation and growth

Key Research Findings

(a) ms²t⁶A vs. t⁶A
  • Structural Impact : The 2-methylthio group in ms²t⁶A increases hydrophobicity and base-stacking capacity compared to t⁶A, enhancing tRNA interactions with the ribosome .
  • Thermal Stability : ms²t⁶A is prevalent in thermophilic bacteria, suggesting its methylthio modification contributes to tRNA stability under high temperatures .
  • Biosynthesis : t⁶A formation precedes ms²t⁶A; the latter requires additional enzymatic steps (e.g., MiaB methylthiotransferase) to introduce the 2-methylthio group .
(b) ms²t⁶A vs. mt⁶A
  • Modification Site: mt⁶A features an N-methyl on the carbamoyl-threonine, while ms²t⁶A modifies the purine ring.
  • Biological Context : mt⁶A is found in mammalian tRNAs and archaea, where methylation may mitigate oxidative damage to the carbamoyl group .
(c) ms²t⁶A vs. ms²i⁶A
  • Functional Groups : ms²i⁶A replaces the carbamoyl-threonine with an isopentenyl side chain, linking it to tRNA molecules involved in cell growth regulation rather than codon recognition .

Preparation Methods

Preparation of 2-Methylthioadenosine

The 2-methylthio modification is introduced early in the synthesis to avoid side reactions during subsequent steps. Starting with adenosine, the 6-amino group is protected using a tert-butyldimethylsilyl (TBDMS) group, while the 2-position is selectively thiolated using a methyl disulfide reagent in the presence of a Lewis acid such as boron trifluoride (BF₃). This yields 2-methylthioadenosine with >85% purity, confirmed by high-performance liquid chromatography (HPLC).

Threonylcarbamoyl Group Installation

The threonylcarbamoyl side chain is introduced via a carbodiimide-mediated coupling reaction. Protected L-threonine (with tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with the 6-amino group of 2-methylthioadenosine. The reaction proceeds in anhydrous dimethylformamide (DMF) at 4°C for 48 hours, achieving a 70–75% yield.

Global Deprotection

Final deprotection involves sequential removal of silyl, Boc, and benzyl groups. Hydrofluoric acid (HF) in acetonitrile cleaves the TBDMS group, while hydrogenolysis (H₂/Pd-C) removes benzyl protections. The Boc group is hydrolyzed under mild acidic conditions (trifluoroacetic acid in dichloromethane). The product is purified via reverse-phase HPLC, yielding ms²t⁶A with >95% purity.

Phosphoramidite Synthesis for Oligonucleotide Incorporation

To incorporate ms²t⁶A into RNA oligonucleotides, the nucleoside is converted into a phosphoramidite derivative compatible with solid-phase synthesis.

5'-OH Protection

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group using 4,4'-dimethoxytrityl chloride in pyridine. This step achieves near-quantitative tritylation, monitored by thin-layer chromatography (TLC).

3'-Phosphoramidite Activation

The 3'-hydroxyl is activated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIPEA). The reaction proceeds under argon at room temperature for 2 hours, yielding the phosphoramidite with 80–85% efficiency.

Quality Control

The phosphoramidite is characterized by ³¹P NMR, showing a characteristic peak at δ 149 ppm, and electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 897.3.

Solid-Phase RNA Synthesis with ms²t⁶A

The phosphoramidite is incorporated into RNA using an automated synthesizer. A 17-nucleotide RNA hairpin mimicking the ASL of human tRNALys,3 is synthesized with ms²t⁶A at position 37. Coupling efficiency is monitored by trityl cation release, with stepwise yields exceeding 98%. Post-synthesis, the RNA is deprotected using ammonium hydroxide and purified via PAGE, yielding 12–15 nmol per synthesis cycle.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O): δ 8.21 (s, 1H, H8), 5.90 (d, J = 5.1 Hz, 1H, H1'), 4.80–4.20 (m, ribose protons), 1.45 (d, J = 6.3 Hz, 3H, Thr-CH₃).

  • UV-Vis : λₘₐₓ = 260 nm (ε = 15,400 M⁻¹cm⁻¹), consistent with adenosine derivatives.

Thermodynamic Stability

Circular dichroism (CD) reveals that ms²t⁶A modestly destabilizes RNA hairpins (ΔTm = −3.5°C compared to unmodified RNA), attributed to steric hindrance from the methylthio group.

Comparative Analysis with Related Modifications

ModificationSynthesis Yield (%)Tm (°C)Codon Binding Affinity (Kd, nM)
ms²t⁶A7568.212.4
t⁶A (no methylthio)8271.718.9
Unmodified A3772.535.6

Table 1: Comparative data for ms²t⁶A and related modifications.

Challenges and Optimization

  • Side Reactions : The methylthio group occasionally oxidizes to sulfoxide during synthesis, necessitating strict anaerobic conditions.

  • Coupling Efficiency : The bulky threonylcarbamoyl group reduces phosphoramidite coupling efficiency by 10–15% compared to unmodified adenosine .

Q & A

Q. What methodologies are recommended for structural characterization of N-[(9-β-D-ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical for elucidating its complex structure. For instance, Yamaizumi et al. (1979) used HR-MS to confirm the nucleoside's molecular formula (C₁₆H₂₂N₆O₈S) and identify its 2-methylthio and threonylcarbamoyl modifications . Additionally, X-ray crystallography or comparative analysis with structurally similar nucleosides (e.g., 2-methylthio-N⁶-threonylcarbamoyladenosine) can resolve stereochemical ambiguities .

Q. How is this compound detected and quantified in tRNA samples?

  • Methodological Answer : Enzymatic digestion of tRNA followed by reverse-phase HPLC coupled with UV detection (260 nm) is a standard approach. Yamada and Ishikura (1981) isolated the compound from Bacillus subtilis lysine tRNA₁ using this method, with confirmation via co-elution with synthetic standards and MS validation . For trace-level detection, LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C/¹⁵N-labeled analogs) improves sensitivity .

Q. What are the key challenges in synthesizing this modified nucleoside?

  • Methodological Answer : Synthesis requires regioselective coupling of the threonylcarbamoyl moiety to the purine base. A stepwise approach involves:

Protecting the ribose hydroxyl groups to prevent side reactions.

Introducing the 2-methylthio group via sulfur nucleophiles.

Coupling L-threonine via carbamoylation under anhydrous conditions.
Purification challenges arise due to polar functional groups; size-exclusion chromatography or preparative HPLC is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in methylation activity data involving this compound?

  • Methodological Answer : Discrepancies in RNA methyltransferase activity assays may stem from enzyme specificity or competing modifications. To address this:
  • Use in vitro reconstitution assays with purified enzymes (e.g., methyltransferases from B. subtilis) and isotopically labeled S-adenosyl methionine (³H/¹⁴C-SAM) to track methylation efficiency .
  • Apply CRISPR-Cas9 knockout models to eliminate confounding modifications in tRNA .
  • Validate findings using orthogonal techniques like primer extension analysis or methylation-sensitive restriction enzymes .

Q. What experimental designs are suitable for studying its biosynthesis pathway?

  • Methodological Answer : A combination of isotopic labeling and genetic knockout studies is effective:
  • Feed bacterial cultures with ¹³C-glucose or ¹⁵N-ammonium salts to trace precursor incorporation into the nucleoside .
  • Knock out candidate genes (e.g., tRNA methyltransferases) and quantify the compound via LC-MS to identify biosynthetic enzymes .
  • Use in vitro transcription-translation systems with purified tRNA and recombinant enzymes to reconstitute biosynthesis steps .

Q. How can environmental persistence or bioaccumulation of this compound be assessed?

  • Methodological Answer : Adapt methodologies from environmental toxicology studies (e.g., Project INCHEMBIOL):
  • Abiotic stability : Expose the compound to UV light, varying pH, and temperatures; monitor degradation via LC-MS .
  • Bioaccumulation : Use model organisms (e.g., Daphnia magna) in microcosm experiments, measuring tissue concentrations over time with isotopic tracing .
  • Ecotoxicity : Assess impacts on microbial growth rates or RNA function in synthetic communities .

Q. What strategies enable comparative functional analysis with structurally similar nucleosides?

  • Methodological Answer : Design a matrix comparing:
  • Base modifications : Replace the 2-methylthio group with 6-thioguanine or 2-aminopurine.
  • Carbamoyl moieties : Substitute threonine with serine or valine.
    Key endpoints include tRNA stability (thermal denaturation assays), translation fidelity (ribosome profiling), and methyltransferase binding affinity (SPR or ITC) . Case studies on antiviral nucleosides (e.g., 2-amino-2'-O-methyladenosine) provide methodological templates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine
Reactant of Route 2
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine

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